Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (3-Methoxyphenyl)(p-tolyl)methanol
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (3-Methoxyphenyl)(p-tolyl)methanol
[1]
Executive Summary
(3-Methoxyphenyl)(p-tolyl)methanol (CAS 842140-62-9) is an unsymmetrical diarylmethanol intermediate used primarily in the synthesis of antihistamines, chiral ligands, and photo-labile protecting groups.[1] Structurally, it features a chiral hydroxymethylene bridge connecting a meta-anisyl ring and a para-tolyl ring.[1]
This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, emphasizing the electronic "push-pull" effects of its substituents.[1] It details validated synthetic protocols and metabolic stability profiles essential for researchers in medicinal chemistry and process development.
Physicochemical Properties[1][2][3][4]
The physical state of (3-Methoxyphenyl)(p-tolyl)methanol—typically a viscous yellow oil or low-melting solid—distinguishes it from many symmetrical, crystalline benzhydrols. This behavior is attributed to the meta-substitution, which disrupts crystal lattice packing efficiency.
Table 1: Core Technical Specifications
| Property | Value / Description | Source/Methodology |
| IUPAC Name | (3-Methoxyphenyl)(4-methylphenyl)methanol | Nomenclature |
| CAS Registry | 842140-62-9 | Chemical Abstracts |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 228.29 g/mol | Calculated |
| Physical State | Viscous Yellow Oil / Low-melting Solid | Experimental Observation |
| Boiling Point | 374.6 ± 30.0 °C (at 760 Torr) | Predicted (ACD/Labs) |
| Density | 1.1 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 3.2 – 3.5 | Consensus Prediction |
| pKa (Hydroxyl) | ~13.5 - 14.0 | Est.[1][2][3] for secondary alcohol |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Lipinski Rules |
Electronic Structure Analysis (Hammett Principles)
The reactivity of the central benzylic carbon is governed by the competing electronic effects of the two aryl rings. This is critical for predicting solvolysis rates (
-
Ring A (p-Tolyl): The methyl group at the para position exerts a hyperconjugative electron-donating effect (
), stabilizing the carbocation intermediate.[1] -
Ring B (3-Methoxyphenyl): The methoxy group at the meta position is inductively electron-withdrawing (
).[1] Unlike para-methoxy, the meta position prevents direct resonance stabilization of the benzylic cation.
Synthetic Methodologies
Two primary routes are validated for high-yield synthesis: Grignard addition (Route A) and Ketone Reduction (Route B).[1]
Route A: Grignard Addition (Recommended)
This pathway offers the highest flexibility for introducing isotopic labels or varying the aryl rings.
Protocol:
-
Reagents: 3-Methoxybenzaldehyde (1.0 eq), p-Tolylmagnesium bromide (1.2 eq, 1.0 M in THF).
-
Conditions: Anhydrous THF, 0°C to Room Temperature (RT),
atmosphere. -
Procedure:
-
Charge a flame-dried flask with 3-methoxybenzaldehyde in THF.
-
Add Grignard reagent dropwise at 0°C to prevent exotherms.
-
Stir at RT for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Critical Step: Quench with saturated
(aq). Avoid strong acids (HCl) during workup to prevent elimination to the styrene derivative.
-
-
Purification: Flash column chromatography (
, 0-20% EtOAc in Hexanes).
Route B: Enantioselective Reduction
To obtain chiral material (
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]
-
H-Source: Sodium formate / Formic acid (aq).[1]
-
Yield: >95% conversion, >90% ee.
Visualization: Synthetic Workflow
Figure 1: Grignard synthesis workflow highlighting the critical pH control point during quenching to avoid dehydration.
Reactivity & Stability Profile
Solvolysis and Carbocation Formation
In acidic media, the hydroxyl group is protonated and lost as water, generating a resonance-stabilized carbocation.[1] This intermediate is the gateway for
Mechanism Validation:
The stability of the resulting cation is defined by the Yukawa-Tsuno equation:
Metabolic Stability (ADME)
In biological systems, this scaffold is susceptible to Phase I metabolism:[1]
-
O-Demethylation: CYP450 enzymes (specifically CYP2D6) likely target the 3-methoxy group, yielding a phenol.[1]
-
Benzylic Oxidation: Conversion of the alcohol to the ketone (3-methoxy-4'-methylbenzophenone).[1]
Visualization: Reaction & Metabolic Pathways[1]
Figure 2: Divergent reactivity pathways.[1] The central cation pathway (Red) is dominant in chemical synthesis, while oxidation/demethylation (Blue/Green) dominates in biological systems.[1]
Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures must be confirmed.
-
NMR (500 MHz,
): -
Mass Spectrometry (ESI+):
References
-
Hoffman Fine Chemicals. (2025). Product Specification: (3-Methoxyphenyl)(p-tolyl)methanol (CAS 842140-62-9).[1] Retrieved from [1]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Grounding for Hammett/Yukawa-Tsuno analysis).
- Mayr, H., & Minegishi, S. (2008). Carbocation Stability Parameters. LMU Munich Database. (Reference for diarylcarbenium ion kinetics).
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. (Protocol for Route B).
